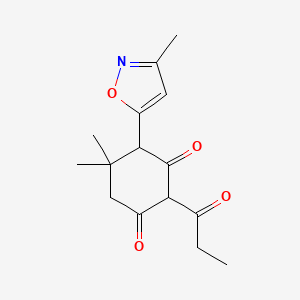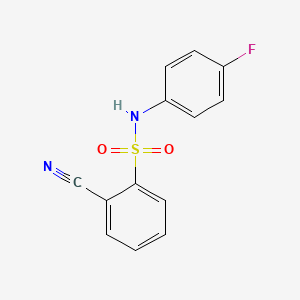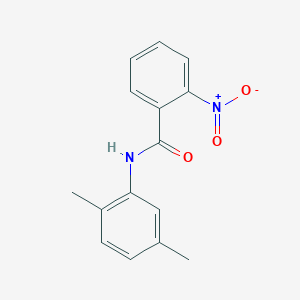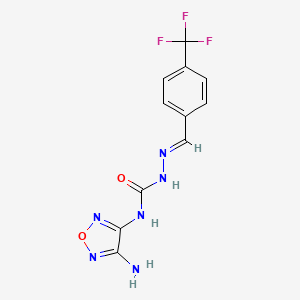![molecular formula C18H14ClFN4O B5508319 N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5508319.png)
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide
Overview
Description
Synthesis Analysis
The synthesis of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide involves a series of steps, including condensation reactions and characterization techniques such as NMR, IR, and Mass spectrometry. Kaushik et al. (2010) describe the synthesis and characterization of a series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides, which provide insights into the synthetic routes and characterization of similar compounds (Kaushik, Khan, Chawla, & Kumar, 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category has been extensively studied using X-ray diffraction, providing valuable information on the crystalline structure and conformation. For instance, the study by Karrouchi et al. (2021) on similar pyrazole derivatives highlights the importance of single-crystal X-ray diffraction in determining the molecular and crystal structure (Karrouchi, Brandán, Sert, et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving this compound can include various transformations such as cyclization, substitution, and redox reactions. Studies have shown that compounds with similar structures exhibit a range of chemical behaviors, including interactions with biological targets and reactivity towards different reagents. Rai et al. (2009) explore the chemical structure and antibacterial activity of related compounds, demonstrating the chemical versatility and potential applications of these molecules (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and stability, are crucial for understanding its behavior in different environments and applications. Although specific data on this compound may not be available, research on similar compounds provides a basis for predicting its physical characteristics. For example, the study of vibrational spectroscopy, DFT, and molecular docking by Karrouchi et al. (2020) offers insights into the physical and chemical properties that can be expected from pyrazole derivatives (Karrouchi, Brandán, Sert, Hakima El-marzouqi, et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the potential applications and safety of this compound. Studies on related compounds, such as the work by Mary et al. (2015), which explores the molecular docking study of similar molecules, provide valuable information on the chemical behavior and potential biological interactions of these compounds (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, & War, 2015).
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by Al-Ghamdi (2019) focused on synthesizing various derivatives based on phenylpyrazole-4-carbaldehyde, including N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide. These compounds were evaluated for their antimicrobial activities. The research highlights the potential of these derivatives in antimicrobial applications (Al-Ghamdi, 2019).
Anti-Inflammatory Properties
- Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and tested them for anti-inflammatory activity. Several of these compounds showed significant anti-inflammatory effects, suggesting their potential use in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Anticonvulsant Activity
- A 2010 study by Kaushik et al. evaluated the anticonvulsant activity of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides. The synthesized compounds were tested using seizure models in mice. Many of these compounds showed protection from seizures with lesser CNS depression and neurotoxicity compared to phenytoin, a commonly used antiepileptic drug (Kaushik et al., 2010).
Antibacterial Properties
- Another research by Rai et al. (2009) synthesized a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles and evaluated their antibacterial activity. One of the compounds exhibited significant antibacterial activity against various bacterial strains, indicating the potential of these compounds in antibacterial treatments (Rai et al., 2009).
properties
IUPAC Name |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O/c1-12-16(17(19)24(23-12)15-8-3-2-4-9-15)11-21-22-18(25)13-6-5-7-14(20)10-13/h2-11H,1H3,(H,22,25)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOULNVJQUXQJS-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)C2=CC(=CC=C2)F)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC(=O)C2=CC(=CC=C2)F)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5508249.png)
![(4aS*,7aR*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508253.png)

![1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B5508257.png)
![(3aR*,6S*)-7-[(3-hydroxyazetidin-1-yl)carbonyl]-2-[2-(4-methylphenyl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5508265.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5508274.png)

![5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5508281.png)




![N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5508328.png)